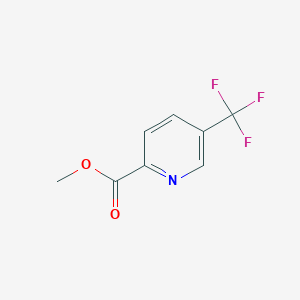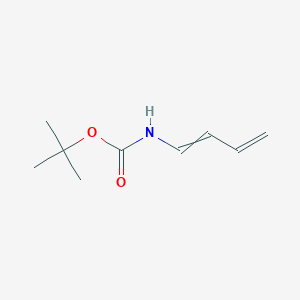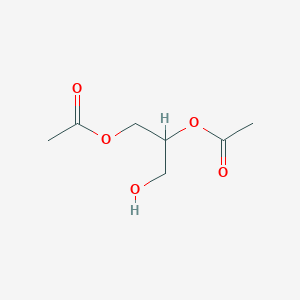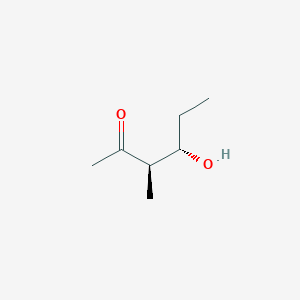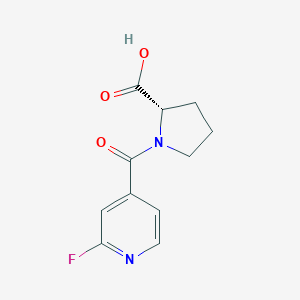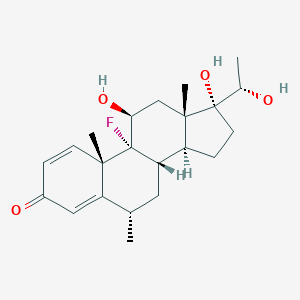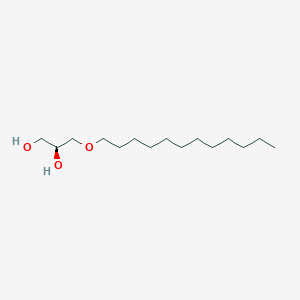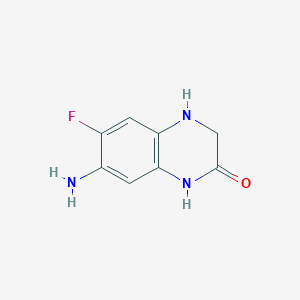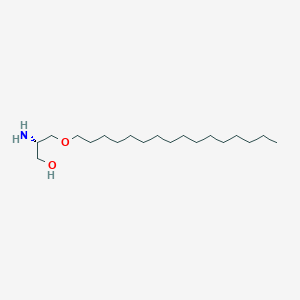![molecular formula C42H63N9 B055417 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- CAS No. 121246-28-4](/img/structure/B55417.png)
1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-, also known as MTT, is a compound that has gained significant attention in scientific research due to its unique properties. MTT is a yellow, water-soluble compound that is commonly used as a reagent in cell viability assays.
作用機序
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- involves the conversion of the compound to formazan by mitochondrial dehydrogenases in living cells. The formazan product is insoluble and accumulates in the cells, providing a measure of cell viability. 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- is not toxic to cells and does not affect cell growth or metabolism.
生化学的および生理学的効果
1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- has no known biochemical or physiological effects on living organisms. The compound is not toxic and does not affect cell growth or metabolism. However, the formazan product produced by 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- can interfere with certain assays, such as those that measure protein concentration.
実験室実験の利点と制限
The use of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- as a reagent in cell viability assays has several advantages. The assay is simple, rapid, and sensitive, and can be used to assess the efficacy of drugs and other compounds in inhibiting or promoting cell growth. However, there are also limitations to the use of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-. The assay is not suitable for all cell types, and the formazan product produced by 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- can interfere with certain assays.
将来の方向性
There are several future directions for the use of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- in scientific research. One area of interest is the development of new assays that can be used to assess the efficacy of drugs and other compounds in inhibiting or promoting cell growth. Another area of interest is the use of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- in the development of new therapies for cancer and other diseases. Finally, there is also interest in the use of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- in the development of new diagnostic tools for the early detection of disease.
Conclusion:
In conclusion, 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-, or 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-, is a valuable tool in scientific research. The compound is widely used as a reagent in cell viability assays and has several advantages, including simplicity, rapidity, and sensitivity. While there are limitations to the use of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-, there are also several future directions for the use of the compound in the development of new assays, therapies, and diagnostic tools.
合成法
1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- can be synthesized through a series of chemical reactions starting with cyanuric chloride and aniline. The reaction involves the substitution of chlorine atoms on the cyanuric chloride molecule with amino groups from aniline. The resulting compound is then further reacted with 1,4-dimethylpentylamine to produce 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-.
科学的研究の応用
1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- is widely used in scientific research as a reagent for cell viability assays. The compound is converted to a purple formazan product by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells. This property of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- makes it a valuable tool in assessing the efficacy of drugs and other compounds in inhibiting or promoting cell growth.
特性
CAS番号 |
121246-28-4 |
|---|---|
製品名 |
1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- |
分子式 |
C42H63N9 |
分子量 |
694 g/mol |
IUPAC名 |
2-N,4-N,6-N-tris[4-(5-methylhexan-2-ylamino)phenyl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C42H63N9/c1-28(2)10-13-31(7)43-34-16-22-37(23-17-34)46-40-49-41(47-38-24-18-35(19-25-38)44-32(8)14-11-29(3)4)51-42(50-40)48-39-26-20-36(21-27-39)45-33(9)15-12-30(5)6/h16-33,43-45H,10-15H2,1-9H3,(H3,46,47,48,49,50,51) |
InChIキー |
BONQQGMOTXODRC-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(C)NC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)NC(C)CCC(C)C)NC4=CC=C(C=C4)NC(C)CCC(C)C |
正規SMILES |
CC(C)CCC(C)NC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)NC(C)CCC(C)C)NC4=CC=C(C=C4)NC(C)CCC(C)C |
その他のCAS番号 |
121246-28-4 |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



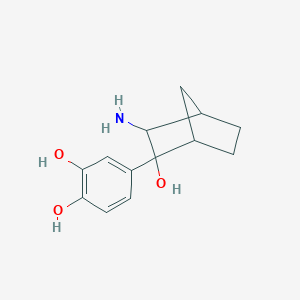
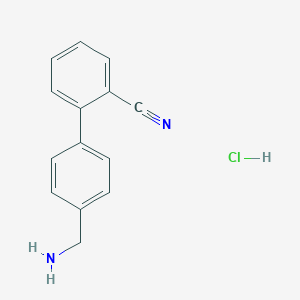
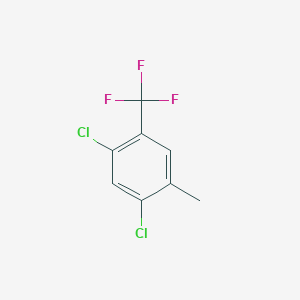

![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)
